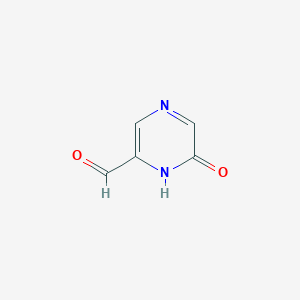

6-Hydroxy-pyrazine-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4N2O2 |

|---|---|

Molecular Weight |

124.10 g/mol |

IUPAC Name |

6-oxo-1H-pyrazine-2-carbaldehyde |

InChI |

InChI=1S/C5H4N2O2/c8-3-4-1-6-2-5(9)7-4/h1-3H,(H,7,9) |

InChI Key |

HOHOZAFMRAOBQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=O)C=N1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Hydroxy Pyrazine 2 Carbaldehyde and Analogues

General Synthetic Pathways for Pyrazine (B50134) Ring Systems

The construction of the pyrazine core can be achieved through various established and modern synthetic routes. Six primary approaches include condensation reactions, ring closure methodologies, metal-catalyzed reactions, green chemistry methods, Maillard reaction-derived syntheses, and acid-catalyzed N-substitution. researchgate.net The first five methods generally focus on substitutions at the carbon atoms of the pyrazine ring (positions 2, 3, 5, and 6), while N-substitution targets the nitrogen atoms at positions 1 and 4. researchgate.net

Condensation reactions are among the most fundamental and historically significant methods for synthesizing the pyrazine ring. biosynce.comwikipedia.org These methods typically involve the reaction between two molecules that combine to form the heterocyclic structure, often with the elimination of a small molecule like water. biosynce.comresearchgate.net

One of the oldest and most classic methods is the Staedel–Rugheimer pyrazine synthesis , first reported in 1876. wikipedia.org In this reaction, a 2-chloroacetophenone (B165298) is reacted with ammonia (B1221849) to form an amino ketone intermediate, which then undergoes self-condensation and subsequent oxidation to yield a pyrazine. wikipedia.org A variation of this is the Gutknecht pyrazine synthesis (1879), which also relies on the self-condensation of an α-amino ketone, differing primarily in the method used to synthesize the α-ketoamine precursor. biosynce.comwikipedia.org The self-condensation of α-amino ketones can be promoted by heating, sometimes in the presence of an acid catalyst, leading to the formation of a dihydropyrazine (B8608421) intermediate that oxidizes to the aromatic pyrazine. researchgate.netbiosynce.com

A more general and widely used approach involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. rsc.org This reaction is a straightforward and efficient way to form symmetrically and unsymmetrically substituted pyrazines, although it can have limitations regarding regiospecificity when using unsymmetrical reactants. rsc.org The reaction initially forms a dihydropyrazine, which is then oxidized to the final pyrazine product. researchgate.net

For the synthesis of 2-hydroxypyrazines specifically, the Jones synthesis provides a direct route through the sodium hydroxide-promoted condensation of a 1,2-dicarbonyl compound (like phenylglyoxal) with the free base of an α-aminoamide (like alanine (B10760859) amide). beilstein-journals.org This reaction typically produces the 3,5-substituted-2-hydroxypyrazine as the major product. beilstein-journals.org

| Synthetic Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Staedel–Rugheimer Synthesis | 2-Chloroacetophenone, Ammonia | Forms an amino ketone intermediate, followed by condensation and oxidation. | wikipedia.org |

| Gutknecht Synthesis | α-Amino Ketones | Self-condensation of α-amino ketones, often with acid catalysis. | biosynce.comwikipedia.org |

| Diamine/Dicarbonyl Condensation | 1,2-Diamine, 1,2-Dicarbonyl | General method, forms a dihydropyrazine intermediate that requires oxidation. | rsc.org |

| Jones Synthesis | 1,2-Dicarbonyl, α-Aminoamide | Base-promoted condensation for the specific synthesis of 2-hydroxypyrazines. | beilstein-journals.org |

Ring closure, or cyclization, strategies construct the pyrazine ring from an open-chain precursor that already contains most or all of the necessary atoms. These methods are valuable for creating highly substituted and functionalized pyrazines.

A notable example involves the synthesis of substituted pyrazines from N-allyl malonamides. rsc.org This sequence begins with the diazidation of the N-allyl malonamide, followed by a thermal or copper-mediated cyclization. rsc.orgresearchgate.net The resulting pyrazine products are highly functionalized, possessing both an ester and a hydroxy group at the 2- and 3-positions of the core structure. rsc.org This method allows for the introduction of various alkyl and aryl groups at other positions on the ring. rsc.orgrsc.org

Another ring closure approach utilizes 2,3-bis(arylideneamino)-3-cyanoarylamides as precursors. researchgate.net Heating these starting materials leads to cyclization, forming a 1,2-dihydropyrazine intermediate, which can then be aromatized to the final pyrazine product. researchgate.net Similarly, the reaction of diaminomaleonitrile (B72808) with α-aminocarbonyl compounds can lead to pyrazine formation through cyclization and subsequent oxidation. researchgate.net

Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis, offering efficient and selective pathways for forming carbon-carbon and carbon-heteroatom bonds on the pyrazine ring. rsc.orgrsc.org

Palladium-catalyzed cross-coupling reactions are widely used for the functionalization of halogenated pyrazines. rsc.orgresearchgate.net These include well-established methods such as the Suzuki, Stille, Sonogashira, and Heck reactions, which allow for the introduction of a wide variety of substituents onto the pyrazine core. rsc.orgrsc.org For instance, the Suzuki coupling of chloropyrazines with boronic acids is an effective method for creating aryl- or vinyl-substituted pyrazines. researchgate.net The Stille coupling provides a versatile route using stannanes and halogenated pyrazines, while the Sonogashira coupling is excellent for synthesizing pyrazines with elongated π-conjugated systems by coupling with terminal alkynes. rsc.orgresearchgate.net

More recently, manganese-catalyzed dehydrogenative coupling has emerged as an atom-economical and environmentally benign method. acs.org This approach can synthesize 2,5-substituted pyrazines through the self-coupling of 2-amino alcohols, producing only water and hydrogen gas as byproducts. acs.org The reaction is catalyzed by earth-abundant manganese pincer complexes. acs.orgnih.gov

Direct C-H activation is another modern strategy that avoids the pre-functionalization (e.g., halogenation) of the pyrazine ring. rsc.org For example, a palladium-catalyzed direct arylation of a pyrazine N-oxide with a bis-MOM-protected indole (B1671886) has been developed as part of a total synthesis effort. rsc.org Iridium catalysts have also been used for the C-alkylation of methyl groups on pyrazine rings using alcohols as the alkylating agents. organic-chemistry.org

| Catalyst Type | Reaction Name/Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Palladium | Suzuki Coupling | Halogenated pyrazine, Boronic acid | Forms C-C bonds, versatile for aryl/vinyl substitution. | rsc.orgrsc.orgresearchgate.net |

| Palladium | Stille Coupling | Halogenated pyrazine, Organostannane | Versatile C-C bond formation with broad scope. | rsc.orgrsc.org |

| Palladium | Sonogashira Coupling | Halogenated pyrazine, Terminal alkyne | Creates C-C triple bonds, useful for π-conjugated systems. | rsc.orgrsc.orgresearchgate.net |

| Palladium | Heck Reaction | Halogenated pyrazine, Alkene | Forms substituted alkenes on the pyrazine ring. | rsc.orgrsc.org |

| Manganese | Dehydrogenative Coupling | 2-Amino alcohols | Atom-economical, forms H₂ and H₂O as byproducts. | acs.orgnih.gov |

| Palladium/Iridium | Direct C-H Activation/Arylation | Pyrazine, Aryl/Alkyl source | Avoids pre-functionalization of the pyrazine ring. | rsc.orgorganic-chemistry.org |

Green chemistry principles aim to design chemical processes that are environmentally benign, cost-effective, and sustainable. tandfonline.comrasayanjournal.co.in These approaches are increasingly being applied to the synthesis of pyrazines and other heterocyclic compounds to reduce waste, avoid hazardous reagents, and improve efficiency. researchgate.netnih.gov

One-pot synthesis is a key green strategy, where multiple reaction steps are carried out in a single reactor without isolating intermediates. tandfonline.com A simple, cost-effective, and environmentally friendly one-pot method has been reported for preparing pyrazine derivatives from 1,2-diketo compounds and 1,2-diamines using a catalytic amount of potassium tert-butoxide (t-BuOK) at room temperature. researchgate.net This method avoids the need for harsh catalysts or high temperatures. researchgate.net

The use of green solvents, such as water or ionic liquids, or performing reactions under solventless conditions, is another hallmark of green synthesis. rasayanjournal.co.in A green and sustainable one-pot condensation reaction has been developed for synthesizing structural analogs of Favipiravir (B1662787) (a hydroxypyrazine derivative) in an alkaline solution under heating. nih.gov This method is notable for its operational simplicity and reduced environmental impact. nih.gov Other green approaches include the use of recyclable catalysts and energy sources like microwave irradiation or ultrasound to accelerate reactions and improve yields. rasayanjournal.co.in

The Maillard reaction, a form of non-enzymatic browning, is a complex series of reactions between amines (typically from amino acids) and carbonyl compounds (typically reducing sugars). perfumerflavorist.com It is a primary source of flavor and aroma compounds in cooked and processed foods, with pyrazines being a representative class of the heterocyclic compounds formed. perfumerflavorist.comsci-hub.se

The reaction is initiated by the condensation of an amine and a reducing sugar. perfumerflavorist.com A key step in pyrazine formation is the Strecker degradation , which involves the reaction of an α-amino acid with a dicarbonyl compound. researchgate.netsci-hub.se This process generates Strecker aldehydes and α-aminoketones. researchgate.netsci-hub.se These α-aminoketone intermediates are crucial for pyrazine synthesis; they can undergo self-condensation, where two molecules react to form a dihydropyrazine ring, which is subsequently oxidized to the stable, aromatic pyrazine. researchgate.netacs.org

The specific structure of the amino acids and sugars involved influences the substitution pattern of the resulting pyrazines. nih.govnih.gov For example, studies on the thermal degradation of serine and threonine show that they generate α-aminocarbonyl intermediates that lead to the formation of pyrazine and dimethylpyrazine, respectively. nih.gov While prevalent in food chemistry, the principles of the Maillard reaction can also be applied in model systems to synthesize specific pyrazine derivatives. perfumerflavorist.comnih.gov

Direct substitution on the nitrogen atoms of the pyrazine ring is generally challenging due to the electron-deficient nature of the heteroaromatic system. researchgate.net However, N-alkylation and related substitutions can be achieved, often requiring specific catalytic conditions. Acid catalysis can play a crucial role in activating either the pyrazine nitrogen or the electrophile to facilitate the reaction.

While much of the literature focuses on C-substitution, methods for N-alkylation have been developed, particularly for related heterocycles like pyrazoles, which provide insight into potential routes for pyrazines. mdpi.com A method for the N-alkylation of pyrazoles utilizes trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst. mdpi.com The acid protonates the imidate, making it a more potent electrophile for reaction with the heterocyclic nitrogen. This strategy provides a general framework for the acid-catalyzed N-alkylation of nitrogen-containing heterocycles.

In a related context, the acid-catalyzed Pictet–Spengler reaction demonstrates a pathway where an amine reacts with a carbonyl compound to undergo cyclization. nih.gov For instance, the reaction between an arylglyoxal and N-ethylaminopyrrole under acidic conditions can lead to the formation of a fused pyrazine-containing ring system, illustrating how acid catalysis can mediate C-N bond formation and ring closure involving a heterocyclic nitrogen. nih.gov These examples highlight the potential of acid catalysis to promote reactions at the nitrogen positions of the pyrazine ring, a route distinct from the more common C-C bond-forming strategies. researchgate.net

Targeted Synthesis of Functionalized Pyrazines at Positions 2 and 6

The introduction of substituents at specific positions of the pyrazine ring requires carefully designed synthetic strategies. The electron-deficient nature of the pyrazine ring influences its reactivity and the regioselectivity of functionalization reactions. rsc.org

Approaches to Hydroxypyrazine Analogues

The synthesis of hydroxypyrazine analogs can be achieved through several routes. One common method involves the condensation of α-amino acids with α-dicarbonyl compounds, which can lead to the formation of pyrazinones, tautomers of hydroxypyrazines. For instance, the synthesis of 2-hydroxy-3,6-di-sec-butylpyrazine has been reported. rsc.org Another approach is the direct oxidation of pyrazine derivatives. youtube.com The synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxamide, an antiviral agent, involves a multi-step process including amidation, nitration, reduction, and fluorination. nih.gov The synthesis of hydroxypyrazole derivatives has also been explored through the cyclocondensation of keto-esters with hydrazines. nih.gov

A notable synthesis of a racemic 2-hydroxy-3:6-dimethylpyrazine has been documented, highlighting early efforts in this area. rsc.org The strategic introduction of a hydroxyl group can also be influenced by the presence of other substituents on the pyrazine ring.

Strategies for Pyrazine Carbaldehyde and Carboxylic Acid Derivatization

Pyrazine-2-carbaldehyde (B1279537) and its corresponding carboxylic acid are valuable precursors for a wide range of derivatives. Pyrazine-2-carbaldehyde can be synthesized through the oxidation of 2-methylpyrazine (B48319) or by formylation reactions. It serves as a crucial building block for creating more complex molecules, such as bis-azomethines, through reactions with hydrazines.

Pyrazine-2-carboxylic acid can be prepared through methods like the oxidation of 2-methylpyrazine or from pyruvic aldehyde and o-diaminobenzene via cyclization, oxidation, and subsequent acidification and decarboxylation. google.com This acid can then be converted to its acid chloride, a reactive intermediate for the synthesis of various amides and esters. prepchem.com For example, a series of amides have been synthesized by condensing chlorides of substituted pyrazine-2-carboxylic acids with various anilines. nih.gov Similarly, novel pyrazine-2-carboxylic acid derivatives have been prepared by coupling with piperazines using reagents like propyl phosphonic anhydride (B1165640) (T3P). rjpbcs.com These derivatization strategies are essential for exploring the structure-activity relationships of pyrazine-based compounds. nih.gov

Table 1: Derivatization of Pyrazine Carboxylic Acids

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Substituted pyrazine-2-carboxylic acid chlorides | Ring substituted anilines | Substituted amides of pyrazine-2-carboxylic acids | nih.gov |

| Substituted pyrazine-2-carboxylic acids | Piperazines (with T3P) | Pyrazine-2-carboxylic acid derivatives of piperazines | rjpbcs.com |

| 2-Pyrazine carboxylic acid | Thionyl chloride | 2-Pyrazine carboxylic acid chloride | prepchem.com |

Selective Functionalization of the Pyrazine Ring

Achieving selective functionalization of the pyrazine ring is crucial for synthesizing specifically substituted derivatives. uni-muenchen.de Due to the electron-deficient character of the pyrazine system, nucleophilic aromatic substitution on halogenated pyrazines is a common and effective method for introducing functional groups. rsc.org However, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for more diverse and direct functionalization. rsc.orgrsc.org

Direct C-H activation offers a modern and efficient route to functionalize the pyrazine ring without the need for pre-installed leaving groups. rsc.orgrsc.orgnih.gov For instance, direct arylation of the pyrazine ring has been achieved via a Pd-catalyzed C-H/C-H coupling reaction with pyrazine N-oxide. rsc.org This method, while sometimes providing moderate yields, can offer high regioselectivity. rsc.org The development of methods for the regioselective synthesis of disubstituted pyrazoles and other nitrogen heterocycles highlights the ongoing efforts to control substitution patterns. thieme.denih.gov

Advanced Synthetic Transformations for 6-Hydroxy-pyrazine-2-carbaldehyde Precursors

The construction of the pyrazine framework and the introduction of key functional groups often rely on advanced synthetic transformations, including cyclization and cross-coupling reactions.

Oxidative Cyclization Methodologies

Oxidative cyclization presents a powerful strategy for the synthesis of pyrazine and related heterocyclic systems. researchgate.net This approach can involve the intramolecular cyclization of precursors, often mediated by an oxidizing agent, to form the aromatic ring. For example, the synthesis of rsc.orgnih.govtriazolo[4,3-a]pyrazines has been developed using an oxidative cyclization as a key step. researchgate.net Another example is the PIFA-mediated oxidative cyclization of 1-carbamoyl-1-oximylcycloalkanes to produce spiro-fused pyrazolin-5-one N-oxides. acs.orgresearchgate.net The reaction of amino pyrazoles with enaminones in the presence of K₂S₂O₈ can lead to pyrazolo[1,5-a]pyrimidines through a cascade cyclization followed by oxidative halogenation. nih.gov The condensation of 1,2-dicarbonyl compounds with 1,2-diamines, followed by oxidation, is a classical and efficient method for forming the pyrazine ring. youtube.com

Coupling Reactions in Pyrazine Framework Construction (e.g., Buchwald-Hartwig)

Transition-metal-catalyzed cross-coupling reactions are indispensable for building and functionalizing the pyrazine framework. rsc.org The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a cornerstone for forming carbon-nitrogen bonds and is widely used for the synthesis of aryl amines. wikipedia.orgacsgcipr.org This reaction has been applied to the functionalization of various heterocyclic systems, including pyridazines and pyrazoles. nih.govnih.govrsc.org

The Buchwald-Hartwig reaction offers a significant advantage over traditional methods due to its broad substrate scope and tolerance of various functional groups. wikipedia.org For instance, it has been used in the synthesis of pyridazine (B1198779) derivatives by coupling brominated pyridazines with phenoxazine (B87303) or 9,9-dimethyl-9,10-dihydroacridine. nih.gov Other palladium-catalyzed couplings like the Stille and Suzuki reactions are also valuable for C-C bond formation in pyrazine synthesis. rsc.org The development of robust catalysts, such as pyrazolate-based metal-organic frameworks, has further expanded the utility of cross-coupling reactions in constructing complex molecular architectures. nih.govresearchgate.netosti.gov

Table 2: Advanced Synthetic Transformations for Pyrazine Scaffolds

| Reaction Type | Key Reagents/Catalysts | Application | Reference |

|---|---|---|---|

| Oxidative Cyclization | PIFA, K₂S₂O₈ | Synthesis of fused pyrazine and pyrazole (B372694) derivatives | researchgate.netacs.orgnih.gov |

| Buchwald-Hartwig Amination | Palladium catalysts, phosphine (B1218219) ligands | C-N bond formation in pyrazine and related heterocycles | wikipedia.orgacsgcipr.orgnih.gov |

| Stille Coupling | Palladium catalysts, organotin reagents | C-C bond formation in pyrazine synthesis | rsc.org |

| Suzuki Coupling | Palladium catalysts, organoboron reagents | C-C bond formation in pyrazine synthesis | rsc.org |

Microbial Biotransformation Routes for Hydroxylation (e.g., using Alcaligenes faecalis)

Microbial biotransformation presents a green and efficient alternative to traditional chemical synthesis for the hydroxylation of pyrazine rings. This approach leverages the enzymatic machinery of microorganisms to catalyze specific reactions, often with high regio- and stereoselectivity, under mild conditions. While direct microbial hydroxylation of pyrazine-2-carbaldehyde to this compound by Alcaligenes faecalis is not extensively documented in publicly available literature, the metabolic capabilities of this bacterium and related microorganisms suggest its potential for such transformations.

Alcaligenes faecalis, a gram-negative bacterium, is known for its diverse metabolic pathways and its ability to produce a variety of bioactive metabolites, including compounds with hydroxyl groups. nih.gov For instance, certain strains of A. faecalis are known to produce hydroxylamine, indicating the presence of enzymatic systems capable of hydroxylation. nih.gov This inherent capability makes it a promising candidate for the targeted hydroxylation of pyrazine derivatives.

An analogous biotransformation has been demonstrated with other bacteria, highlighting the feasibility of this approach for modifying the pyrazine core. For example, the whole-cell amidase from Bacillus smithii IITR6b2 has been successfully used for the biotransformation of pyrazinamide (B1679903) into pyrazine-2-carboxylic acid hydrazide. tandfonline.com This process, which involves an acyltransferase activity, showcases the potential of microbial enzymes to act on pyrazine substrates to create value-added products. tandfonline.com

The following table outlines a representative microbial biotransformation of a pyrazine derivative, illustrating the typical parameters and outcomes of such a process.

Table 1: Microbial Biotransformation of Pyrazinamide by Bacillus smithii IITR6b2

| Parameter | Value |

|---|---|

| Microorganism | Bacillus smithii IITR6b2 |

| Substrate | Pyrazinamide |

| Product | Pyrazine-2-carboxylic acid hydrazide |

| Enzyme Activity | Acyltransferase activity of whole-cell amidase |

| Substrate Concentration | 40 mM |

| Hydrazine (B178648) Dihydrochloride Concentration | 1000 mM |

| Cell Concentration | 2.5 mg/mL |

| Temperature | 20 °C |

| Conversion Yield | 63% (in fed-batch mode) |

Data sourced from a study on the biotransformation of pyrazinamide. tandfonline.com

Ugi Four-Component Condensation for Substituted Pyrazine Derivatives

The Ugi four-component condensation (U-4CC) is a powerful multicomponent reaction that allows for the rapid and efficient synthesis of complex molecules, including substituted pyrazine derivatives, from simple starting materials. rsc.orgnih.gov This one-pot reaction involves the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide product. nih.govnih.gov The versatility of the U-4CC has been harnessed to create libraries of diverse compounds for various applications, including pharmaceuticals. rsc.orgnih.gov

A specific application of the Ugi reaction in the synthesis of pyrazine analogues involves a two-step process. rsc.org First, an Ugi reaction is performed with arylglyoxals, benzoylformic acid, an amine, and an isonitrile. The resulting Ugi adduct can then undergo a subsequent cyclization reaction in the presence of ammonium (B1175870) acetate (B1210297) in acetic acid to yield 1,6-dihydro-6-oxopyrazine-2-carboxylic acid derivatives. rsc.org This strategy provides a convergent and efficient route to highly substituted pyrazine cores.

The general scheme for this synthesis is presented below, followed by a table detailing the components involved in the initial Ugi four-component reaction.

Reaction Scheme for the Synthesis of 1,6-dihydro-6-oxopyrazine-2-carboxylic acid derivatives via Ugi Reaction and Cyclization rsc.org

Image depicting a general reaction scheme for the synthesis of pyrazine derivatives via an Ugi four-component reaction followed by cyclization.

Table 2: Components for the Ugi Four-Component Condensation to Synthesize Pyrazine Precursors

| Component | Role | Example Reactants |

|---|---|---|

| Aldehyde | Carbonyl component | Arylglyoxals |

| Carboxylic Acid | Acid component | Benzoylformic acid |

| Amine | Amine component | Various primary amines |

| Isocyanide | Isocyanide component | Various isonitriles |

Based on a described protocol for the synthesis of pyrazine derivatives. rsc.org

Chemical Reactivity and Transformation Studies of 6 Hydroxy Pyrazine 2 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group in 6-Hydroxy-pyrazine-2-carbaldehyde is a primary site of chemical reactivity, participating in a variety of transformations that are fundamental to organic synthesis.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. youtube.com This leads to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. youtube.com The reactivity of the aldehyde can be influenced by the electronic properties of the pyrazine (B50134) ring. The presence of electron-withdrawing groups on the ring can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. pressbooks.pub

Strong nucleophiles can attack the carbonyl carbon directly, while weaker nucleophiles may require acid catalysis to protonate the carbonyl oxygen first, thereby increasing the electrophilicity of the carbon. youtube.com The general mechanism involves the addition of the nucleophile to the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com

A variety of nucleophiles can participate in these reactions, including organometallic reagents like Grignard reagents, and other carbon and heteroatom nucleophiles. youtube.comnih.gov

Condensation Reactions

Condensation reactions are a key class of transformations for the aldehyde group. These reactions involve the initial nucleophilic addition to the aldehyde, followed by a dehydration step. For instance, pyrazine-2-carbaldehyde (B1279537) can react with hydrazine (B178648) to form bis-azomethines through hemiaminal intermediates. Similarly, reactions with primary amines can yield imines, and reactions with secondary amines can produce enamines. pressbooks.pub

The formation of pyrazine rings itself can be achieved through the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. Another relevant condensation is the self-condensation of α-aminocarbonyl compounds, which can lead to the formation of dihydropyrazines that are subsequently oxidized to pyrazines.

Reactions with Alkynyl Groups

The reaction of aldehydes with alkynyl groups, often in the form of their corresponding anions (alkynides), is a powerful method for carbon-carbon bond formation. This nucleophilic addition of an alkynyl group to the aldehyde results in the formation of a propargyl alcohol. These reactions are significant in building more complex molecular architectures. Research has shown that various functional groups, including alkynyl groups, are well-tolerated in nucleophilic addition reactions to imines, which are derivatives of aldehydes. nih.gov

Pyrazine Ring Modifications and Transformations

The pyrazine ring itself is a site for various chemical modifications, which can alter the electronic properties and reactivity of the entire molecule.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazine Ring

Electrophilic Aromatic Substitution (EAS): Aromatic rings like pyrazine can undergo electrophilic substitution, where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate (arenium ion), followed by deprotonation to restore aromaticity. msu.edu The presence of substituents on the ring significantly influences the rate and regioselectivity of the reaction. msu.edu Activating groups increase the reaction rate, while deactivating groups decrease it. science.gov Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS): In contrast to EAS, nucleophilic aromatic substitution involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. youtube.com This type of reaction is favored when the ring is substituted with strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com The presence of a good leaving group is also crucial for the reaction to proceed.

| Reaction Type | Reagents | Product Type |

| Nucleophilic Addition | Grignard Reagents (e.g., RMgX), Organolithium Reagents (RLi) | Secondary Alcohols |

| Condensation | Primary Amines (RNH2) | Imines (Schiff bases) |

| Condensation | Hydrazine (H2NNH2) | Hydrazones/Azines |

| Electrophilic Aromatic Substitution | Halogens (X2) / Lewis Acid | Halogenated Pyrazines |

| Electrophilic Aromatic Substitution | Nitrating Mixture (HNO3/H2SO4) | Nitropyrazines |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., RO-, RS-, R2NH) / Electron-withdrawing groups on ring | Substituted Pyrazines |

Oxidation and Reduction Pathways

The aldehyde functional group in this compound is susceptible to both oxidation and reduction, leading to the formation of a carboxylic acid or an alcohol, respectively. These transformations are fundamental in synthetic organic chemistry.

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, yielding 6-hydroxy-pyrazine-2-carboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the oxidation of similar aldehydes is a well-established chemical principle. researchgate.netmdpi.com Common oxidizing agents for this type of transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder reagents like silver oxide (Ag₂O). mdpi.com The resulting carboxylic acid, 6-hydroxy-pyrazine-2-carboxylic acid, is a key intermediate in the synthesis of various derivatives. For instance, the related compound 3-hydroxypyrazine-2-carboxylic acid is a known starting material for the synthesis of bioactive molecules. bangor.ac.uk

Reduction: The aldehyde group can be reduced to a primary alcohol, affording (6-hydroxypyrazin-2-yl)methanol. This reduction can be accomplished using various reducing agents. Common laboratory reagents for the reduction of aldehydes to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.govnih.gov Sodium borohydride is a milder reagent and is often preferred for its selectivity and safer handling, while lithium aluminum hydride is a more powerful reducing agent that can also reduce other functional groups like esters and carboxylic acids. nih.govnih.gov The reduction of the related compound 3-hydroxy-6-nitropyrazine-2-carboxamide has been reported using Raney Ni and hydrazine, indicating that the pyrazine ring system is stable under these reductive conditions. bangor.ac.uk

Table 1: Predicted Oxidation and Reduction Reactions of this compound

| Starting Material | Reaction Type | Product | Potential Reagents |

| This compound | Oxidation | 6-Hydroxy-pyrazine-2-carboxylic acid | KMnO₄, Jones Reagent, Ag₂O |

| This compound | Reduction | (6-Hydroxypyrazin-2-yl)methanol | NaBH₄, LiAlH₄ |

Hydrazide Derivative Formation and Reactions

The carbaldehyde group of this compound can react with hydrazine and its derivatives to form hydrazones. These reactions are a type of condensation reaction and are fundamental in the synthesis of various heterocyclic compounds.

Hydrazone Formation: The reaction of this compound with hydrazine (H₂NNH₂) would be expected to form this compound hydrazone. This reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. While specific literature on the hydrazone formation of this particular compound is scarce, the formation of hydrazones from aldehydes is a general and widely used reaction.

Furthermore, reactions with substituted hydrazines, such as acid hydrazides, can lead to the formation of N-acylhydrazones. For example, a retracted study described the reaction of the related compound 6-fluoro-3-hydroxypyrazine-2-carboxamide (favipiravir) with 4-cyanobenzaldehyde (B52832) to form an (E)-N'-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carbohydrazide, which is a type of hydrazone derivative. nih.gov Although the article was retracted, the underlying chemical transformation represents a plausible reaction pathway for aldehyde-containing pyrazines.

Reactions of Hydrazide Derivatives: Hydrazones derived from this compound can undergo further reactions. For instance, the Wolff-Kishner reduction, which involves the treatment of a hydrazone with a strong base at high temperatures, can be used to deoxygenate the original carbonyl group to a methyl group, yielding 2-methyl-6-hydroxypyrazine. Additionally, the nitrogen atoms and the C=N double bond of the hydrazone moiety provide sites for further functionalization and cyclization reactions, leading to the synthesis of more complex heterocyclic systems.

Table 2: Predicted Hydrazide Derivative Formation and Subsequent Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Hydrazine (H₂NNH₂) | This compound hydrazone | Hydrazone formation |

| This compound | Acid Hydrazide (R-CO-NHNH₂) | N-Acylhydrazone derivative | N-Acylhydrazone formation |

| This compound hydrazone | Strong base (e.g., KOH), heat | 2-Methyl-6-hydroxypyrazine | Wolff-Kishner reduction |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Hydroxy Pyrazine 2 Carbaldehyde

Vibrational Spectroscopy for Molecular Fingerprinting and Bond Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecule by probing its vibrational modes. These methods are invaluable for identifying functional groups and analyzing bond strengths within the 6-Hydroxy-pyrazine-2-carbaldehyde structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes for pyrazine (B50134) and its derivatives have been extensively studied. researchgate.netuni.lu For instance, the C-H stretching vibrations of the pyrazine ring are typically observed in the 3000-3100 cm⁻¹ region. The C=N and C=C stretching vibrations within the aromatic ring give rise to a series of bands in the 1400-1600 cm⁻¹ range. The presence of the aldehyde group is confirmed by a strong C=O stretching band, which for similar heterocyclic aldehydes, appears around 1700 cm⁻¹. The hydroxyl group (-OH) introduces a broad O-H stretching band, typically in the 3200-3600 cm⁻¹ region, and a C-O stretching vibration at lower wavenumbers.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3400 | O-H stretch | Broad, Medium |

| ~3050 | Aromatic C-H stretch | Medium |

| ~1700 | C=O stretch (aldehyde) | Strong |

| ~1580 | C=N stretch (pyrazine ring) | Medium-Strong |

| ~1450 | C=C stretch (pyrazine ring) | Medium |

| ~1200 | C-O stretch | Medium |

| ~1050 | Ring breathing mode | Medium |

| ~850 | C-H out-of-plane bend | Strong |

Note: The data in this table is predicted based on the analysis of analogous compounds.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show a strong pyrazine ring breathing mode, a characteristic feature for pyrazine and its derivatives. researchgate.net In studies of similar molecules like pyrazine-2-carbonitrile, this mode is observed with significant intensity. researchgate.net

The aldehyde C-H stretch would also be visible, though typically weaker than in the IR spectrum. The C=O stretch will also be present. Due to the substitution pattern, a detailed analysis of the Raman spectrum can provide insights into the molecular symmetry and polarizability. mdpi.com

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3050 | Aromatic C-H stretch | Medium |

| ~2850 | Aldehyde C-H stretch | Weak |

| ~1690 | C=O stretch (aldehyde) | Medium |

| ~1580 | C=N stretch (pyrazine ring) | Strong |

| ~1450 | C=C stretch (pyrazine ring) | Medium |

| ~1015 | Ring breathing mode | Strong |

Note: The data in this table is predicted based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. ¹H and ¹³C NMR are fundamental techniques for the structural analysis of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton and the two aromatic protons on the pyrazine ring. The aldehyde proton (CHO) is highly deshielded and should appear as a singlet at a chemical shift (δ) between 9.8 and 10.2 ppm. The chemical shifts of the pyrazine ring protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the aldehyde group, as well as the electron-donating effect of the hydroxyl group.

Based on data from related compounds like pyrazine-2-carbaldehyde (B1279537) and 2-hydroxypyrazine, the two ring protons are expected to appear as doublets in the aromatic region (δ 8.0-9.0 ppm). researchgate.netchemicalbook.com The coupling constant between these two protons would provide further confirmation of their ortho relationship. The hydroxyl proton will likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.9 | Singlet | Aldehyde-H |

| ~8.6 | Doublet | Pyrazine-H |

| ~8.4 | Doublet | Pyrazine-H |

| Variable | Broad Singlet | OH |

Note: The data in this table is predicted based on the analysis of analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected: one for the aldehyde carbonyl carbon and four for the pyrazine ring carbons. The aldehyde carbonyl carbon is the most deshielded, appearing at δ > 180 ppm. The chemical shifts of the pyrazine ring carbons are influenced by the substituents. The carbon bearing the hydroxyl group will be shifted upfield compared to the others due to its electron-donating effect, while the carbon attached to the aldehyde group and the carbons adjacent to the nitrogen atoms will be shifted downfield.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=O (aldehyde) |

| ~160 | C-OH |

| ~150 | C-CHO |

| ~145 | Pyrazine-C |

| ~135 | Pyrazine-C |

Note: The data in this table is predicted based on the analysis of analogous compounds.

Electronic Absorption Spectroscopy for Conjugation and Chromophore Analysis

Electronic absorption spectroscopy, typically using UV-Vis spectrophotometry, provides insights into the conjugated π-system and chromophores within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions.

The pyrazine ring itself has characteristic absorptions. researchgate.net The presence of the aldehyde and hydroxyl groups, which act as auxochromes and chromophores, will shift the absorption maxima (λ_max) and influence their intensities. The extended conjugation in the molecule is expected to result in absorptions in the near-UV and possibly the visible region. Computational studies on similar molecules can help in the assignment of the observed electronic transitions. researchgate.net

Table 5: Predicted Electronic Absorption Data for this compound

| λ_max (nm) | Transition | Solvent |

| ~270 | π → π | Ethanol |

| ~350 | n → π | Ethanol |

Note: The data in this table is predicted based on the analysis of analogous compounds.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

No specific data on the maximum absorption wavelengths (λmax) or molar absorptivity coefficients (ε) for this compound are available. Such data would be crucial for understanding the electronic transitions within the molecule, influenced by the interplay of the pyrazine ring, the aldehyde group, and the hydroxyl substituent.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Detailed mass spectrometry data, essential for confirming the molecular formula and understanding the compound's stability and fragmentation pathways under ionization, remains unreported.

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass data, which would provide an exact mass measurement to unequivocally confirm the elemental composition of this compound, could not be located.

Gas Chromatography-Mass Spectrometry (GC-MS)

There are no available studies detailing the analysis of this compound by GC-MS. This information would typically provide insights into its volatility and thermal stability, along with a characteristic fragmentation pattern under electron impact ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Information regarding the behavior of this compound under soft ionization conditions like ESI is not available. This would be valuable for identifying the preferred protonated or deprotonated molecular ions and potential adducts formed in solution.

X-ray Crystallography for Solid-State Structure Determination

A definitive crystal structure of this compound has not been published. X-ray crystallography data would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are fundamental to understanding its solid-state chemistry.

The absence of this foundational analytical data indicates that this compound is either a novel or a niche intermediate compound whose detailed characterization has not yet been disseminated in accessible scientific forums. Further research and publication are required to elucidate the specific properties outlined in this article's intended structure.

Computational Chemistry and Theoretical Studies on 6 Hydroxy Pyrazine 2 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations provide a microscopic view of the electron distribution and energy levels within a molecule. For 6-Hydroxy-pyrazine-2-carbaldehyde, these calculations are crucial for understanding its fundamental chemical nature.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. The B3LYP functional, combined with a 6-311++G(d,p) basis set, is a common and reliable approach for optimizing the molecular geometry and calculating the electronic properties of pyrazine (B50134) derivatives. nih.gov Studies on similar pyrazine compounds, such as favipiravir (B1662787) and its analogues, have demonstrated the utility of this method in predicting molecular stability and reactivity. nih.govresearchgate.netresearchgate.net

For this compound, DFT calculations would reveal key structural parameters, including bond lengths and angles. For instance, the presence of the hydroxyl and carbaldehyde groups is expected to influence the geometry of the pyrazine ring. The intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the pyrazine ring, as seen in similar structures like 6-fluoro-3-hydroxypyrazine-2-carboxamide, is a significant factor in stabilizing the molecule. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the electronic absorption spectra, providing insights into the molecule's color and its potential applications in photonics. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which indicate the intensity of the electronic transitions. For pyrazine derivatives, these transitions typically involve the promotion of electrons from lower energy molecular orbitals to higher energy ones.

Reactivity Descriptors and Molecular Interactions

The reactivity of a molecule is governed by how its electrons are distributed and how easily they can be shared or transferred. Computational methods provide several descriptors to quantify this reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For pyrazine derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. In this compound, the hydroxyl group would contribute to the HOMO, while the carbaldehyde group and the pyrazine ring would influence the LUMO. The calculated HOMO-LUMO energy gap for related pyrazine compounds provides an estimate for the reactivity of the title compound.

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -6.5 |

| E_LUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Red regions indicate areas of negative potential, which are prone to electrophilic attack, while blue regions show positive potential, susceptible to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrazine ring and the oxygen atom of the carbonyl group, indicating these are sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a site for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C2-C3) | 20.5 |

| LP(1) O1 | π(C5=O2) | 35.2 |

| π(C2-C3) | π*(N4-C5) | 15.8 |

Average Local Ionization Energy (ALIE) and Fukui Functions for Electrophilic/Nucleophilic Sites

The reactivity of a molecule is fundamentally governed by its electronic structure. Average Local Ionization Energy (ALIE) and Fukui functions are key reactivity descriptors derived from computational chemistry that help in identifying the most probable sites for electrophilic and nucleophilic attacks.

Average Local Ionization Energy (ALIE) represents the average energy required to remove an electron from a specific point r in the space of a molecule. nih.govresearchgate.net The regions with the lowest ALIE values correspond to the locations of the most loosely bound electrons, making them the most susceptible to attack by electrophiles and radicals. nih.govresearchgate.net For this compound, the electron-donating hydroxyl (-OH) group and the lone pairs on the nitrogen atoms are expected to create regions of low ALIE, indicating these as probable sites for electrophilic interaction. Conversely, the electron-withdrawing carboxyl (-CHO) group would lead to higher ALIE values in its vicinity.

Fukui Functions quantify the change in electron density at a specific point when the total number of electrons in the molecule changes. nih.gov They are powerful tools for predicting regioselectivity in chemical reactions.

f(r)+ : Predicts the site for nucleophilic attack by identifying where an additional electron is most favorably accepted.

f(r)- : Predicts the site for electrophilic attack by identifying where an electron is most easily removed. nih.gov

f(r)0 : Predicts the site for radical attack.

In a theoretical study on the closely related molecule 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, visualization of ALIE and Fukui functions helped to evaluate the most probable sites for electrophilic attacks. chemrxiv.org For this compound, the carbon atom of the aldehyde group is expected to be the most favorable site for a nucleophilic attack, as this is a common characteristic for aldehydes. The pyrazine ring itself, being electron-deficient, along with the hydroxyl-substituted carbon, would be the likely targets for electrophilic attack.

Thermochemical and Geometrical Parameter Calculations

Thermochemical and geometrical parameters are fundamental outputs of computational studies, providing insights into the stability and structure of a molecule. These calculations are typically performed using methods like DFT.

Optimized geometrical parameters, such as bond lengths and angles, define the three-dimensional structure of a molecule. While specific crystallographic data for this compound is scarce, computational models of the parent molecule, pyrazine-2-carbaldehyde (B1279537), provide valuable estimates. The structure is characterized by a planar six-membered pyrazine ring. The addition of a hydroxyl group at the 6-position is not expected to significantly alter the planarity of the ring.

Below is a table of calculated and experimental bond lengths and angles for the parent pyrazine molecule and calculated values for pyrazine-2-carbaldehyde, which serve as a reliable reference for the expected geometry of the title compound.

| Parameter | Bond | Molecule | Method/Source | Value |

| Bond Length | C-N | Pyrazine | X-ray | 1.334 Å |

| C-C | Pyrazine | X-ray | 1.378 Å | |

| C-H | Pyrazine | X-ray | 1.08 Å | |

| C-N (ring) | Pyrazine-2-carbaldehyde | Calculated | 1.34 Å | |

| C=O (aldehyde) | Pyrazine-2-carbaldehyde | Calculated | 1.21 Å | |

| Bond Angle | C-N-C | Pyrazine | X-ray | 115.8° |

| N-C-C | Pyrazine | X-ray | 122.1° |

This table presents data for pyrazine and pyrazine-2-carbaldehyde as a reference for this compound.

Relative Gibbs Free Energies (ΔG) : The Gibbs free energy of formation (ΔGf) is a thermodynamic property that indicates the stability of a compound relative to its constituent elements. carleton.eduyoutube.com A negative ΔGf signifies that the formation of the compound is a spontaneous process. carleton.edu The relative Gibbs free energy of a reaction (ΔGrxn) determines whether a reaction will proceed spontaneously. While specific ΔGf values for this compound are not readily found in the literature, thermochemical data for the parent pyrazine molecule is available through resources like the NIST WebBook. nist.gov Computational methods can be employed to calculate these values, which are crucial for predicting the feasibility of synthetic routes and chemical transformations involving the title compound.

Advanced Computational Simulations

Molecular dynamics simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. MD simulations provide detailed information on the dynamic behavior, conformational changes, and intermolecular interactions of a system.

For pyrazine and its derivatives, MD simulations have been employed to investigate a range of phenomena. Studies have explored the ultrafast dynamics of pyrazine following electronic excitation, revealing complex decay mechanisms on femtosecond timescales. researchhub.comrsc.org Other research has used MD simulations to understand the interaction of pyrazine derivatives with solvents, such as water, and their aggregation behavior in electrolyte solutions. acs.org For example, simulations showed that interactions with Li(H₂O)n⁺ in certain electrolytes could reduce the aggregation of dimethylpyrazine. acs.org

In the context of this compound, MD simulations could be used to:

Study its solvation in different solvents, providing insight into its solubility and the nature of solute-solvent interactions.

Investigate its conformational flexibility, particularly the rotation of the aldehyde and hydroxyl groups relative to the pyrazine ring.

Simulate its interaction with biological macromolecules, such as enzymes or receptors, to predict binding modes and affinities, which is a crucial step in drug discovery.

Prediction of Nonlinear Optical (NLO) Properties

Theoretical investigations into the nonlinear optical (NLO) properties of pyrazine derivatives have revealed their potential for applications in optoelectronics. These organic compounds are of interest due to their significant NLO responses, which are crucial for technologies like optical data storage and signal processing. The NLO properties arise from the polarization of π electrons within the molecular framework, often facilitated by the presence of electron donor and acceptor groups connected by a π-conjugated system, leading to intramolecular charge transfer (ICT).

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO characteristics of these molecules. Key parameters calculated include the linear polarizability (⟨α⟩) and the first hyperpolarizability (β), which quantify the linear and nonlinear response of the molecule to an applied electric field, respectively.

While direct computational data for this compound is not extensively detailed in the provided results, studies on structurally related pyrazine derivatives offer valuable insights. For instance, investigations of X-shaped and Λ-shaped pyrazine derivatives demonstrate that the arrangement of donor and acceptor substituents significantly influences the magnitude and symmetry of the NLO response. rsc.orgresearchgate.net DFT calculations have been shown to effectively support experimental findings from techniques like Hyper-Rayleigh Scattering (HRS). rsc.orgresearchgate.net

For a series of non-fullerene acceptor-based compounds, DFT calculations at the M06 level with a 6-31G(d,p) basis set were used to determine NLO properties. nih.gov The results indicated that modifying acceptor groups can tune the NLO response, with some designed compounds exhibiting promisingly high hyperpolarizability values. nih.gov These studies underscore the importance of molecular design in optimizing NLO characteristics. The general approach involves exploring how different structural modifications affect the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is inversely related to the NLO response. nih.govnih.gov

The following table showcases representative theoretical NLO data for a designed organic compound, illustrating the types of values obtained through computational studies.

| Parameter | Value |

| Linear Polarizability ⟨α⟩ | 3.485 × 10⁻²² esu |

| First Hyperpolarizability (β_total) | 13.44 × 10⁻²⁷ esu |

| Second Hyperpolarizability ⟨γ⟩ | 3.66 × 10⁻³¹ esu |

| Table 1: Example of calculated NLO properties for a designed non-fullerene derivative (MSTD7). nih.gov |

These computational approaches provide a powerful tool for screening and designing novel pyrazine-based molecules with enhanced NLO properties for advanced material applications.

Tautomerism and Conformational Flexibility Investigations

Computational studies are crucial for understanding the structural dynamics of molecules like this compound, particularly concerning tautomerism and conformational flexibility. These aspects are fundamental to a molecule's chemical reactivity and biological activity.

Tautomerism, the interconversion between structural isomers, is a key consideration for a molecule with both a hydroxyl group and a carbonyl group. In the case of this compound, keto-enol tautomerism is possible. Theoretical calculations can predict the relative stabilities of the different tautomeric forms and the energy barriers for their interconversion. While specific studies on this compound were not found, research on similar heterocyclic systems often employs computational modeling to elucidate these equilibria. For example, studies on other heterocyclic compounds have used computational methods to understand the preference for one tautomeric form over another in different environments.

Conformational flexibility refers to the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the orientation of the carbaldehyde group relative to the pyrazine ring is a key conformational variable. Computational modeling can be used to identify stable conformers and to map the potential energy surface associated with bond rotations.

In a study of two bioactive 2-(Adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, computational modelling was employed to understand the conformational stability and the energy difference between folded and extended conformations. mdpi.com This type of analysis helps in understanding how molecular shape influences biological interactions. mdpi.com

The following table presents selected bond lengths for two different conformations of a related hydrazine-1-carbothioamide, illustrating how computational data can highlight structural changes between conformers.

| Bond | Bond Length (Å) - Conformation 1 | Bond Length (Å) - Conformation 2 |

| C8–N3 | Data not available | Significantly reduced |

| Table 2: Comparison of a selected bond length in two different conformations of a 2-(Adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamide, indicating a notable change in the C8–N3 bond. mdpi.com |

Such computational investigations provide deep insights into the structural preferences and dynamic behavior of molecules, which are essential for rational drug design and materials science.

Advanced Research Applications of 6 Hydroxy Pyrazine 2 Carbaldehyde and Its Derivatives

Role as Synthetic Intermediates and Building Blocks

The dual reactivity of 6-Hydroxy-pyrazine-2-carbaldehyde makes it a highly prized intermediate in synthetic organic chemistry. The hydroxyl group can act as a handle for various transformations, while the aldehyde group is a gateway to numerous condensation and addition reactions.

The strategic placement of the hydroxyl and aldehyde functionalities on the pyrazine (B50134) core enables its use as a precursor for constructing more complex heterocyclic systems. The aldehyde can react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, or to initiate cyclization cascades, leading to fused or decorated pyrazine structures. For instance, reactions with hydrazines can lead to the formation of pyrazine-2-carboxylic acid hydrazide derivatives, which are themselves important intermediates. tandfonline.com

The synthesis of pyrazine-based ligands for metal complexes is another significant application. These ligands can coordinate with metals like Ruthenium(II) to form pseudo-octahedral "piano stool" geometries, which have been investigated for their interactions with biomolecules. acs.org Furthermore, the pyrazine framework is central to the synthesis of complex natural products and medicinal agents, such as the bisindole alkaloid Alocasin A, which was synthesized using a double Suzuki–Miyaura coupling with 2,5-dibromopyrazine. nih.gov The inherent reactivity of substituted pyrazines allows for the creation of a diverse range of heterocyclic compounds with potential biological activities.

| Resulting Heterocyclic System | Synthetic Approach | Key Precursor Type | Reference(s) |

| Pyrazinamide (B1679903) Derivatives | Enzymatic Amidation / Chemical Activation | Pyrazine Esters / Acids | rsc.org |

| Pyrazine-based Ru(II) Complexes | Ligand Synthesis and Metalation | Pyrazine-2-carboxamides | acs.org |

| Quinoxaline Derivatives | Dehydrogenative Coupling | 1,2-Diaminobenzene and 1,2-Diols | acs.org |

| Pyrazine Bisindole Alkaloids | Suzuki–Miyaura Coupling | Dihalogenated Pyrazines | nih.gov |

| Fused Pyrazinones | Intramolecular C-H/C-H Cross-Coupling | N-Oxide of Pyrazine | nih.gov |

The pyrazine ring is an electron-deficient heterocycle, which influences the reactivity of its substituents and makes it a versatile scaffold. The aldehyde group of this compound can be readily oxidized to a carboxylic acid, forming pyrazine-2-carboxylic acid, or reduced to an alcohol, pyrazin-2-ylmethanol. These transformations open up new synthetic pathways. For example, pyrazine acids can be converted to pyrazinamides, a class of compounds with significant pharmaceutical importance, through activation with agents like thionyl chloride or via enzymatic methods. rsc.org

The scaffold's versatility is further demonstrated in its use in metal-catalyzed cross-coupling reactions. Halogenated pyrazines are common substrates for reactions like Suzuki and Stille couplings, allowing for the introduction of various aryl or alkyl groups onto the pyrazine core. nih.gov This adaptability makes pyrazine derivatives, including those accessible from this compound, fundamental building blocks for creating libraries of complex molecules for drug discovery and materials science. lifechemicals.comresearchgate.net

Contributions to Materials Science and Optoelectronics

Pyrazine-based π-conjugated materials have garnered significant interest for their applications in optoelectronic devices, owing to their favorable charge transfer properties. rsc.org The electron-deficient nature of the pyrazine ring makes it an excellent component for creating materials with low bandgaps and high electron affinity, which are desirable for applications in solar cells, organic light-emitting diodes (OLEDs), and field-effect transistors. lifechemicals.comrsc.org

Derivatives such as 2,5-di(aryleneethynyl)pyrazines have been synthesized and studied for their structural and optoelectronic properties. rsc.org These materials often exhibit fluorescence and unique electrochemical behavior. For example, when used as a dopant in a MEH-PPV-based single-layer OLED, a pyrazine derivative significantly enhanced the external quantum efficiency, which was attributed to the improved electron-transporting properties of the pyrazine system. rsc.org Research has also shown that the branching pattern of substituents on the pyrazine core has a great effect on the fluorescence intensity of the resulting materials. The ability to tune the optical and electronic properties through synthetic modification makes pyrazine derivatives valuable for developing next-generation functional materials. rsc.orgresearchgate.net

| Application Area | Pyrazine Derivative Type | Key Property / Function | Reference(s) |

| Organic Light-Emitting Diodes (OLEDs) | 2,5-Di(aryleneethynyl)pyrazines | Enhanced electron transport, Dopant | rsc.org |

| Photovoltaic Devices | Low-bandgap π-conjugated polymers | Charge transfer, Electron acceptor | lifechemicals.comrsc.org |

| Fluorescent Sensors | Spiropyran-based pyrazines | High quantum yield, Turn-on fluorescence for ion detection (e.g., Zinc) | acs.org |

| Optical Devices | Ladder polymers | Light-responsive material | lifechemicals.com |

Development of Agrochemicals

The pyrazine ring is a key structural motif in a number of agrochemicals, including fungicides, herbicides, and insecticides. researchgate.netresearchgate.net For instance, certain pyrazinone derivatives have been patented for their insecticidal properties. google.com The herbicidal activity of some pyrazine derivatives is linked to their ability to interfere with photosynthetic processes, leading to chlorosis in weeds. researchgate.net Propaquizafop, a quinoxaline-containing herbicide, includes a pyrazine fragment and is known to be a potent oxidizer. researchgate.net

While direct applications of this compound in agrochemicals are not extensively documented, related compounds like 5-methylpyrazine-2-carbaldehyde (B1315442) serve as intermediates in their synthesis. Given the established biological activity of the pyrazine scaffold, derivatives of this compound represent a promising area for the exploration and development of new agrochemical agents.

Catalytic Applications in Organic Transformations

The nitrogen atoms in the pyrazine ring can act as ligands, coordinating with metal centers to form catalytically active complexes. This has led to the exploration of pyrazine derivatives in various organic transformations. researchgate.net Manganese pincer complexes incorporating pyrazine-like structures have been shown to catalyze the dehydrogenative coupling of amino alcohols to form substituted pyrazines, a process that is atom-economical and environmentally benign. acs.org

In another application, pyrazine derivatives have been studied for the catalytic reduction of molecular oxygen, a fundamental reaction in chemistry and biology. acs.org Furthermore, replacing pyridine (B92270) with pyrazine in molecular cobalt catalysts has been shown to significantly impact their electrochemical properties and their efficiency in generating hydrogen from aqueous solutions. mdpi.com These examples highlight the potential of pyrazine-based structures to act as tunable ligands that can modify the activity and stability of metal catalysts for a range of important chemical reactions.

Applications in Flavor and Fragrance Chemistry

Pyrazines are a vital class of compounds in the flavor and fragrance industry, renowned for the powerful and distinctive aromas they impart. scentjourner.com They are key contributors to the desirable nutty, roasted, and toasted notes in a wide variety of foods, including coffee, cocoa, nuts, and baked goods. semanticscholar.orgelsevierpure.comd-nb.info The specific aroma is highly dependent on the substitution pattern and concentration of the pyrazine derivative. semanticscholar.org

Alkylated pyrazines are particularly important, with compounds like 2,3,5-trimethylpyrazine (B81540) enhancing chocolate flavors and 2-ethyl-3-methylpyrazine (B101031) providing nutty and earthy notes. semanticscholar.org Methoxy-substituted pyrazines, such as 2-isobutyl-3-methoxypyrazine, are known for their strong green, bell pepper-like scents and are used to add fresh, herbaceous, and vibrant notes to perfumes and other scented products. scentjourner.comperfumerflavorist.com Due to their stability and high odor impact, pyrazines are used in fine fragrances, air fresheners, and detergents to create complex and long-lasting scents. perfumerflavorist.com The growing demand for "natural" flavors has also spurred research into the biotechnological and biocatalytic synthesis of pyrazines. elsevierpure.comd-nb.info

Biochemical and Biological Research Tool Applications (as observed in vitro/research context)

The pyrazine ring system, a six-membered aromatic heterocycle with two nitrogen atoms, is a key structural motif in many biologically active compounds. nih.gov Derivatives of this compound are of significant interest in biochemical and biological research due to their versatile chemical properties and their ability to interact with a wide range of biological targets. These compounds serve as valuable tools for investigating cellular processes, identifying new therapeutic targets, and developing novel bioactive agents. Their utility stems from the electron-donating and hydrogen-bonding capabilities of the hydroxyl group combined with the reactive aldehyde function and the coordinating properties of the pyrazine nitrogens.

The structural features of this compound derivatives make them excellent candidates for studying biochemical interactions, particularly ligand binding. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors and coordinate with metal ions, while the hydroxyl and carbaldehyde groups can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions.

A notable example is the use of pyrazine derivatives in the development of fluorescent sensors for detecting metal ions. For instance, a sensor for zinc (Zn²⁺), SpiroZin2-COOH, was synthesized using building blocks like C-pyrazin-2-yl-methylamine and pyridine-2-carbaldehyde. acs.org The design relies on the chelating ability of the pyrazinylmethyl-amine moiety to bind zinc, leading to a significant change in fluorescence. acs.org This demonstrates the capacity of the pyrazine core to act as a ligand, a principle that can be extended to this compound derivatives for probing biological systems where metal ions play a crucial role.

Furthermore, pyrazine derivatives have been investigated as inhibitors of various enzymes, showcasing their potential in ligand-target binding studies. For example, certain pyrazine-containing hybrids have been identified as inhibitors of RhoA, a key protein in cardiovascular disease, with IC₅₀ values in the low micromolar range. nih.gov Similarly, pyrazoline derivatives have been studied as inhibitors of the lipoxygenase (LOX) enzyme, which is involved in inflammatory pathways. mdpi.com These studies utilize the pyrazine scaffold as a platform to explore the specific interactions necessary for inhibiting enzyme function, providing insights into the structure and mechanism of the biological target.

Pyrazine derivatives are a rich source of diverse biological activities, making them a major focus in medicinal chemistry research. nih.gov The exploration of these bioactivity profiles in a research context helps to understand structure-activity relationships (SAR) and identify new lead compounds for further development.

Antimicrobial Activity

The search for new antimicrobial agents is driven by the rise of drug-resistant pathogens. jyoungpharm.in Pyrazine derivatives have shown considerable promise in this area. nih.gov Research has demonstrated that derivatives such as pyrazine-2-carbohydrazides exhibit potent in vitro activity against various Gram-positive and Gram-negative bacteria. jyoungpharm.inresearchgate.net For example, studies on a series of these derivatives revealed significant activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. jyoungpharm.inresearchgate.net The activity is often more pronounced against Gram-positive bacteria. researchgate.net Modifications of the pyrazine-2-carboxylic acid hydrazide core, a close structural relative of this compound, are explored to enhance lipophilicity and, consequently, antimicrobial efficacy. minia.edu.eg

| Derivative Type | Target Organism | Observed Activity/Finding | Reference |

|---|---|---|---|

| Pyrazine-2-carbohydrazide derivatives | S. aureus, B. subtilis (Gram-positive) | Potent activity observed for several derivatives. | jyoungpharm.inresearchgate.net |

| Pyrazine-2-carbohydrazide derivatives | E. coli, S. typhi (Gram-negative) | Moderate activity compared to Gram-positive strains. | jyoungpharm.inresearchgate.net |

| 6-Methoxypyrazine derivatives | Anaerobic and aerobic bacteria | A 1,3-diazacycloalkane derivative was the most active against tested strains. | clockss.org |

| Pyrazoline derivatives | Various bacteria and fungi | Moderate antimicrobial activity with MIC values ranging from 32-512 μg/mL. | nih.govnih.gov |

Antioxidant Activity

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is implicated in numerous diseases. researchgate.net Pyrazine derivatives are investigated for their antioxidant potential. Hydrazone derivatives, which can be synthesized from carbaldehyde precursors, are a class of compounds known for their antioxidant properties. researchgate.netnih.gov Studies on hydrazone derivatives of pyridoxal (B1214274) and pyridine-4-carbaldehyde have shown that these compounds can be potent reductants, with some exhibiting stronger antioxidant capacity than standards like Trolox and BHT in vitro. nih.gov The pyrazole (B372694) moiety, often combined with other heterocyclic systems, also gives rise to compounds with significant antioxidant and anti-lipid peroxidation activities. mdpi.commdpi.com

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, prompting the search for novel anti-inflammatory agents. ieasrj.com Pyrazine derivatives have been shown to modulate key inflammatory pathways. ieasrj.com For instance, certain paeonol (B1678282) derivatives incorporating a pyrazine structure demonstrated significantly enhanced inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages compared to the parent compound. nih.gov Pyrazole and pyrazoline derivatives have also been extensively studied, with some compounds showing potent inhibition of lipoxygenase and carrageenin-induced paw edema in research models. mdpi.com These findings highlight the potential of the pyrazine scaffold in designing research tools to probe inflammatory processes. ieasrj.com

Anticancer Activity

The development of novel anticancer agents is a primary goal in pharmaceutical research, and heterocyclic compounds like pyrazine derivatives have garnered significant attention. nih.gov Hybrids of natural products with pyrazine have demonstrated potent anticancer effects. nih.govmdpi.com For example, chalcone-pyrazine derivatives have shown significant inhibitory effects against various human cancer cell lines, including breast (MCF-7), lung (A549), and colon (Colo-205), with IC₅₀ values in the nanomolar to low micromolar range. nih.gov Similarly, imidazo[1,2-a]pyrazine (B1224502) derivatives have been synthesized and evaluated, with some compounds exhibiting promising IC₅₀ values against liver (HepG2), skin (A375), and breast (MCF-7) cancer cells. rsc.org These derivatives are used in research to explore mechanisms of cell death and proliferation inhibition. nih.govnih.gov

| Derivative Class | Cancer Cell Line | Reported IC₅₀ Value | Reference |

|---|---|---|---|

| Chalcone-pyrazine hybrid (Compound 51) | MCF-7 (Breast) | 0.012 µM | nih.gov |

| Chalcone-pyrazine hybrid (Compound 51) | A549 (Lung) | 0.045 µM | nih.gov |

| Imidazo[1,2-a]pyrazine hybrid (Compound 12b) | Hep-2 (Laryngeal) | 11 µM | rsc.org |

| Imidazo[1,2-a]pyrazine hybrid (Compound 12b) | MCF-7 (Breast) | 11 µM | rsc.org |

| 6-Pyrazolinylcoumarin derivative (Compound 47) | CCRF-CEM (Leukemia) | 1.88 µM (GI₅₀) | researchgate.net |

Derivatives of this compound are valuable as model systems for structural and mechanistic investigations due to their relatively rigid and planar ring system. X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal, providing fundamental insights into molecular conformation, intermolecular interactions, and packing arrangements.

A key example is the structural analysis of 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir), a compound structurally very similar to this compound. nih.gov Crystal structure analysis of this molecule revealed that the pyrazine ring is almost planar. nih.gov A significant feature is an intramolecular hydrogen bond between the hydroxyl group at position 3 and the oxygen atom of the carboxamide group at position 2, which forms a stable six-membered ring. nih.gov In the crystal lattice, the molecules are organized by a network of intermolecular hydrogen bonds and stacking interactions. nih.gov

Such detailed structural information is crucial for understanding how these molecules interact with biological targets. It allows researchers to build computational models for docking studies, to understand structure-activity relationships at an atomic level, and to rationally design new derivatives with improved binding affinity and specificity. The defined geometry of the pyrazine core makes it an excellent scaffold for systematically studying the effects of substituent changes on both molecular structure and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products